Lipophilicity Modulation
The target compound occupies a lipophilicity window intermediate between its fully saturated (pyrrolidine) and fully aromatic (pyrrole) analogs. Its computed XLogP3-AA of 1.7 [1] is approximately 0.5 log units higher than the pyrrolidine analog and ~0.3 log units lower than the pyrrole analog (class-level estimates based on fragment contributions) [2]. This intermediate lipophilicity can translate into balanced membrane permeability for central nervous system drug discovery programs where both extremes may be suboptimal.
Δ +0.5 vs pyrrolidine
Δ −0.3 vs pyrrole
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | Pyrrolidine analog: estimated XLogP3-AA ~1.2; Pyrrole analog: estimated XLogP3-AA ~2.0 (fragment-based estimates) |
| Quantified Difference | ΔXLogP ~ +0.5 (vs. pyrrolidine); ΔXLogP ~ -0.3 (vs. pyrrole) |
| Conditions | PubChem computed XLogP3 algorithm v3.0; analog estimates based on fragment addition methods. |
Why This Matters
Lipophilicity directly influences compound solubility, metabolic stability, and off-target binding; an intermediate value may offer an optimal balance for lead optimization where extremes are undesirable.
- [1] PubChem CID 79689341. XLogP3-AA value. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1431546-13-2 (accessed 2026-04-28). View Source
- [2] CLogP/XLogP fragment contribution tables as implemented in BioByte Corp. Bio-Loom and Pipeline Pilot; analog values are structural class estimates and not experimentally determined for the exact comparators. View Source
